molecular formula C21H14N2O4 B2823345 N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide CAS No. 324758-89-6

N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide

Cat. No. B2823345
CAS RN: 324758-89-6
M. Wt: 358.353
InChI Key: ALMVIYNQUXKHPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the conjugation of known inhibitors and ligands . For example, small molecule degraders that can induce anaplastic lymphoma kinase (ALK) degradation were developed through the conjugation of known pyrimidine-based ALK inhibitors, TAE684 or LDK378, and the cereblon ligand pomalidomide .


Molecular Structure Analysis

The molecular structure of these compounds can be complex, often involving multiple functional groups. For instance, the compound N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide has a molecular formula of C16H12N2O5S.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific functional groups they contain. For example, the compound N-(1,3-dioxoisoindol-4-yl)-2-methylsulfonylbenzamide has a molecular weight of 344.34.

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology enables the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one (the compound ) with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

Potential Bioactivity

The compound’s structure suggests potential bioactivity. Triazole derivatives, due to their structural characteristics, can readily bind with target molecules. In particular, β-azolyl ketones , such as the one we’re discussing, have been investigated for their biological effects. These compounds find applications in fungicides, bactericides, and herbicides .

Synthesis of β-Heteroarylated Carbonyl Compounds

The synthesis of β-heteroarylated carbonyl compounds is an area of interest. Such compounds can be achieved through various methods, including:

Asymmetric Synthesis

Asymmetric synthesis of chiral amines is another avenue. For example, hydrogenation under specific conditions yields chiral amine 1 with high enantioselectivity. Further upgrading of enantiomeric excess may require additional steps, such as resolution processes .

Future Directions

Compounds with the N-(1,3-dioxoisoindol-4-yl) moiety are being explored for various applications in scientific research. For example, they have been used in the development of small molecule degraders that can induce anaplastic lymphoma kinase (ALK) degradation . These degraders have potential applications in the treatment of non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma (NB) cell lines .

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-19(22-17-8-4-7-16-18(17)21(26)23-20(16)25)13-9-11-15(12-10-13)27-14-5-2-1-3-6-14/h1-12H,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMVIYNQUXKHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide

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